3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one molecular structure and weight
3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one molecular structure and weight
Technical Guide: 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one Molecular Architecture, Synthesis, and Therapeutic Applications
Executive Summary
The compound 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one represents a specific scaffold within the 2-thiohydantoin class of heterocycles. Characterized by a rigid imidazolidine core, a thiocarbonyl group at position 2, and distinct hydrophobic substitutions at N1 (methyl) and N3 (benzyl), this molecule serves as a critical pharmacophore in medicinal chemistry.
This guide details the physicochemical profile, validated synthetic pathways, and structural characterization of the molecule.[1] It is designed for medicinal chemists and structural biologists requiring a rigorous understanding of this scaffold, which shares structural homology with potent androgen receptor antagonists (e.g., Enzalutamide) and antimicrobial agents.
Part 1: Molecular Architecture & Physicochemical Profile
The stability and reactivity of the thiohydantoin ring are governed by the push-pull electronic effects between the thiocarbonyl (C=S) and the amide carbonyl (C=O). The N1-methyl and N3-benzyl substitutions eliminate the possibility of tautomeric thiol formation at the nitrogen centers, locking the molecule in the thione form.
Table 1: Physicochemical Constants
| Property | Value / Descriptor |
| IUPAC Name | 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one |
| Molecular Formula | C₁₁H₁₂N₂OS |
| Molecular Weight | 220.29 g/mol |
| Exact Mass | 220.0670 |
| Core Scaffold | 2-Thiohydantoin (Imidazolidin-4-one, 2-thioxo-) |
| CLogP (Predicted) | ~1.8 – 2.1 (Moderate Lipophilicity) |
| H-Bond Donors | 0 (Fully substituted nitrogens) |
| H-Bond Acceptors | 2 (C=O, C=S) |
| Topological Polar Surface Area (TPSA) | ~49.6 Ų |
| Physical State | Crystalline Solid (Typically off-white to pale yellow) |
Part 2: Synthetic Methodology
To synthesize 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one with high regioselectivity, the Isothiocyanate-Amino Acid Route is the industry standard. This method avoids the ambiguity of alkylating a pre-formed thiohydantoin ring, which often leads to mixtures of S-alkylated and N-alkylated products.
Protocol: The Sarcosine-Isothiocyanate Cyclization
This protocol utilizes Sarcosine (N-methylglycine) and Benzyl Isothiocyanate . The reaction proceeds via a thiourea intermediate, followed by acid-catalyzed cyclization.
Reagents:
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Sarcosine Methyl Ester Hydrochloride (1.0 eq)
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Benzyl Isothiocyanate (1.1 eq)
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Triethylamine (TEA) (2.0 eq)
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Ethanol (Anhydrous)[2]
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Hydrochloric Acid (6M)
Step-by-Step Methodology:
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Neutralization: Suspend Sarcosine Methyl Ester HCl in anhydrous ethanol. Add TEA dropwise at 0°C to liberate the free amine. Stir for 15 minutes.
-
Nucleophilic Addition: Add Benzyl Isothiocyanate dropwise. The N-methyl amine of sarcosine attacks the electrophilic carbon of the isothiocyanate.
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Thiourea Formation: Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The intermediate is an acyclic thiourea.
-
Cyclization (The Critical Step): Add 6M HCl (approx. 20% v/v relative to solvent) to the reaction mixture and reflux for an additional 1–2 hours. The acid catalyzes the intramolecular attack of the thiourea nitrogen onto the ester carbonyl, releasing methanol.
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Isolation: Cool to room temperature. The product typically precipitates. If oil forms, evaporate solvent and recrystallize from Ethanol/Water.
Reaction Workflow Diagram
Caption: Regioselective synthesis via Sarcosine and Benzyl Isothiocyanate to ensure correct N1/N3 substitution.
Part 3: Structural Characterization
Verifying the structure requires confirming the regiochemistry of the methyl and benzyl groups. The absence of S-alkylation (which would form a thioether) is confirmed by the persistence of the C=S signal in Carbon NMR and the absence of an S-Me peak in Proton NMR.
Diagnostic NMR Profile (Predicted)
Note: Values are approximated based on analogous 1,3-disubstituted thiohydantoins.
1H NMR (400 MHz, CDCl₃):
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δ 7.20 – 7.40 ppm (m, 5H): Aromatic protons of the Benzyl group.[3][4]
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δ 5.05 ppm (s, 2H): Benzylic methylene (N3-CH₂ -Ph). The chemical shift is deshielded due to the adjacent imide-like nitrogen.
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δ 4.05 ppm (s, 2H): Ring methylene protons (C5-H₂ ).
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δ 3.25 ppm (s, 3H): N1-Methyl group. This is a distinct sharp singlet.
13C NMR (100 MHz, CDCl₃):
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δ ~182.0 ppm: C=S (Thiocarbonyl). The most deshielded carbon, diagnostic of the thione form.
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δ ~169.0 ppm: C=O (Carbonyl).
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δ ~136.0 ppm: Aromatic ipso-carbon.
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δ ~127-129 ppm: Aromatic CH carbons.
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δ ~52.0 ppm: Ring C5 methylene.
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δ ~44.0 ppm: Benzylic CH₂.
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δ ~32.0 ppm: N1-Methyl.
Analytical Logic Flow
Caption: Analytical decision tree for structural validation using NMR spectroscopy.
Part 4: Therapeutic Potential & Applications
The 3-benzyl-1-methyl-2-thioxoimidazolidin-4-one scaffold is not merely a chemical curiosity; it is a functional pharmacophore.
1. Androgen Receptor (AR) Antagonism Thiohydantoins are the core scaffold of second-generation anti-androgens like Enzalutamide and Apalutamide .
-
Mechanism:[4][5] The thiohydantoin ring mimics the steroid core, binding to the ligand-binding domain of the AR.
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Relevance: While the 3-benzyl-1-methyl derivative is smaller than Enzalutamide, it serves as a "fragment lead" for fragment-based drug discovery (FBDD), allowing researchers to probe the hydrophobic pocket of the AR with the benzyl group.
2. Antimicrobial Activity Substituted thiohydantoins have shown efficacy against Gram-positive bacteria and Mycobacterium tuberculosis.[6] The lipophilic benzyl group facilitates penetration through bacterial cell walls, while the thiohydantoin core disrupts enzymatic processes, potentially inhibiting fatty acid synthesis.
3. Edman Degradation Relevance Historically, the formation of 2-thiohydantoins is the final step in Edman Degradation for protein sequencing.
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In this context, if a peptide has an N-terminal Sarcosine (N-methylglycine), the cleavage product is a 1-methyl-thiohydantoin derivative.
-
Understanding the stability and spectral properties of this specific molecule is crucial for proteomic analysis when identifying modified amino acids.
References
-
PubChem Compound Summary. (2025). (5R)-5-Benzyl-2-thioxoimidazolidin-4-one (Isomer Reference).[7] National Center for Biotechnology Information. [Link]
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Stanić, P., et al. (2018).[8] Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. University of Kragujevac.[8] [Link]
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Bae, Y. S., et al. (2016).[6] Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Camargo, L., et al. (2017). 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents. ACS Medicinal Chemistry Letters. [Link]
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